![molecular formula C6H4N2O2 B12361388 Furo[3,2-d]pyrimidin-4(4aH)-one](/img/structure/B12361388.png)
Furo[3,2-d]pyrimidin-4(4aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,2-d]pyrimidin-4(4aH)-one is a heterocyclic compound featuring a fused furan and pyrimidine ring system. Its angular fusion pattern confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Derivatives of this core structure have demonstrated diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects . For instance, microwave-synthesized derivatives with 4-trifluoromethylphenyl substitutions exhibit potent antioxidant activity (IC50: 0.129 μM) , while others show anti-inflammatory efficacy comparable to ibuprofen . The compound’s versatility in accommodating diverse substituents enables fine-tuning of pharmacological profiles, positioning it as a promising candidate for drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-d]pyrimidin-4(4aH)-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles under Thorpe-Ziegler conditions using ethanol and sodium ethoxide . This method yields the desired furo[3,2-d]pyrimidine system with good efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-d]pyrimidin-4(4aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrimidine ring.
Scientific Research Applications
Chemical Properties and Structure
Furo[3,2-d]pyrimidin-4(4aH)-one features a fused pyrimidine and furan ring system. Its molecular formula is C6H4N2O2 with a molecular weight of approximately 150.14 g/mol. The presence of nitrogen atoms in the pyrimidine ring enhances its reactivity and potential applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Anticancer Properties
This compound has been investigated for its anticancer effects, particularly against acute myeloid leukemia (AML). A study demonstrated that derivatives of this compound can act as FLT3 inhibitors, showing cytotoxicity in FLT3-ITD expressing AML cell lines such as MOLM-13 and MV4-11. For instance, one derivative exhibited an IC50 value of 0.004 μM, indicating potent activity against these cancer cells .
Case Study 1: FLT3 Inhibition in AML
A series of Furo[3,2-d]pyrimidin-1,3,4-thiadiazole derivatives were designed to target FLT3 kinase mutations prevalent in AML. The study detailed the synthesis and biological evaluation of these compounds, revealing structure-activity relationships that highlight how modifications at specific positions can enhance inhibitory potency against FLT3 .
Compound ID | Substituent | IC50 (μM) | Notes |
---|---|---|---|
22 | Unsubstituted Phenyl | 0.004 | High potency against MOLM-13 |
49 | 4-Methoxy Phenyl | 0.003 | Induces G1 phase arrest |
This case study underscores the potential of this compound derivatives as targeted therapies in oncology.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of various derivatives of this compound against common pathogens. The results indicated a broad spectrum of activity, with certain derivatives outperforming traditional antibiotics in efficacy tests against resistant strains.
Mechanism of Action
The mechanism of action of furo[3,2-d]pyrimidin-4(4aH)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication or transcription.
Comparison with Similar Compounds
Key Insights:
- Furan vs. Thieno derivatives are often synthesized via POCl3-mediated chlorination, yielding high-purity intermediates .
- Pyridine Fusion: Pyrido derivatives (e.g., 8-substituted pyrido[3,4-d]pyrimidinones) are synthesized using reductive amination or SCX chromatography, with substituents like 4-chlorobenzyl improving lipophilicity for cellular uptake .
Antioxidant and Anti-inflammatory Activities
- Furo[3,2-d]pyrimidin-4(3H)-one : Compound PFP-HM2 (4-trifluoromethylphenyl-substituted) showed an IC50 of 0.129 μM in DPPH assays, outperforming standard antioxidants. Anti-inflammatory activity reached 98.8% inhibition in rat paw edema models .
- Thieno[3,2-d]pyrimidin-4(3H)-one: Limited biological data, but methoxy substituents may enhance solubility for CNS-targeted applications .
- Pyrido[3,4-d]pyrimidin-4(3H)-one : Derivatives like 53a (4-chlorobenzyl) are potent cell growth inhibitors, likely targeting kinases or DHFR .
Anticancer Potential
- Furo[3,2-d]pyrimidin-4(3H)-one : Microwave-synthesized derivatives (e.g., PFP 1-7) docked into DHFR and thymidylate synthase (TS) with strong interactions (binding energy: −9.2 to −10.5 kcal/mol), suggesting antimetabolite activity .
- Pyrido[3,4-d]pyrimidin-4(3H)-one : Substitutions like trifluoromethyl or sulfonyl groups enhance kinase inhibition, as seen in GlaxoSmithKline’s preclinical candidates .
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., CF3, Cl) : Improve antioxidant and anticancer activities by stabilizing radical intermediates or enhancing target binding .
- Aromatic Rings (e.g., benzyl, methoxyphenyl) : Increase π-π stacking interactions with hydrophobic enzyme pockets, as observed in pyrido derivatives .
- Alkyl Chains (e.g., butylamino): Modulate solubility and membrane permeability, critical for in vivo efficacy .
Biological Activity
Furo[3,2-d]pyrimidin-4(4aH)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
1. Synthesis and Structure
This compound can be synthesized through various methods, including multicomponent reactions and hybridization strategies that incorporate different substituents to enhance biological activity. The core structure consists of a fused furan and pyrimidine ring, which contributes to its pharmacological properties.
2.1 Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with specific substitutions demonstrated potent cytotoxicity against acute myeloid leukemia (AML) cell lines expressing FLT3 mutations. One notable compound showed an IC50 value of 0.004 µM , indicating high potency against FLT3-ITD expressing cells like MOLM-13 and MV4-11 .
2.2 Enzyme Inhibition
This compound derivatives have been identified as phosphodiesterase type 4 (PDE4) inhibitors, which are relevant in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Structure-activity relationship studies indicated that specific moieties significantly enhance the affinity for PDE4, with certain compounds achieving high enzyme inhibition .
2.3 Antiviral Activity
A series of furo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their antiviral activity against varicella-zoster virus (VZV). One derivative exhibited an EC50 value in the low micromolar range and was found to be more potent than acyclovir against thymidine kinase-deficient strains of VZV, suggesting potential as a therapeutic agent in viral infections .
Case Study 1: FLT3 Inhibition in AML
In a study focused on AML treatment, a novel furo[2,3-d]pyrimidine compound was synthesized that selectively inhibited FLT3 kinase activity. This compound not only suppressed FLT3 phosphorylation but also induced cell cycle arrest in the G1 phase in treated AML cells. The findings underscore the potential of furo[3,2-d]pyrimidin derivatives in targeted cancer therapies .
Case Study 2: PDE4 Inhibition for Respiratory Diseases
Another study synthesized a series of furo[3,2-d]pyrimidine derivatives specifically designed to inhibit PDE4. The most potent derivative showed promising results in reducing inflammation markers in models of asthma and COPD. These findings highlight the therapeutic potential of these compounds in managing chronic respiratory conditions .
4. Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by the nature and position of substituents on the core structure. Key observations include:
- Substituent Effects : Electron-withdrawing groups at specific positions enhance enzyme binding affinity.
- Moiety Variations : Introduction of thiadiazole or oxadiazole moieties has been linked to improved anticancer activity.
The following table summarizes key findings from SAR studies:
Compound | Substituent | IC50 (µM) | Activity Type |
---|---|---|---|
22 | Unsubstituted terminal phenyl | 0.004 | FLT3 Inhibition |
49 | 4-Methoxy phenyl | 0.165 | Anticancer |
9b | Oxadiazole hybrid | <10 | Antiviral |
5.
This compound represents a promising scaffold for drug development due to its diverse biological activities, particularly in oncology and respiratory diseases. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological profiles through targeted structural modifications.
Properties
Molecular Formula |
C6H4N2O2 |
---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
4aH-furo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H4N2O2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3,5H |
InChI Key |
YRWZAAQCMJJPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2C1=NC=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.